molecular formula C13H15NO3S B2522489 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide CAS No. 167847-61-2

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide

Cat. No.: B2522489
CAS No.: 167847-61-2
M. Wt: 265.33
InChI Key: WLHFEQKQAFRWFH-UHFFFAOYSA-N
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Description

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group and a benzenesulfonamide moiety .

Preparation Methods

The synthesis of 4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide involves several steps. One common method starts with the preparation of 5-methylfurfurylamine from commercially available 5-methylfurfural via the oxime, followed by reduction with lithium aluminum hydride (LiAlH4). The 5-methylfurfurylamine is then reacted with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide in tert-butylmethyl ether (MTBE) at low temperatures to yield the desired product .

Chemical Reactions Analysis

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form different sulfonamide derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzenesulfonamides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide can be compared with other benzenesulfonamides and furan derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-10-3-7-13(8-4-10)18(15,16)14-9-12-6-5-11(2)17-12/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHFEQKQAFRWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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